

Application Notes and Protocols: NaHMDS in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Sodium bis(trimethylsilyl)amide*

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Sodium bis(trimethylsilyl)amide (NaHMDS) is a powerful, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its high steric hindrance and solubility in a range of aprotic solvents make it ideal for a variety of chemical transformations where minimizing side reactions is critical. These application notes provide an overview of the utility of NaHMDS in the synthesis of key intermediates for several modern drugs, complete with detailed experimental protocols and comparative data.

Horner-Wadsworth-Emmons Reaction in the Synthesis of a Baricitinib Intermediate

A key step in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, is the formation of the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This is efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction, where NaHMDS can be employed as the base to deprotonate the phosphonate reagent.

Application Notes:

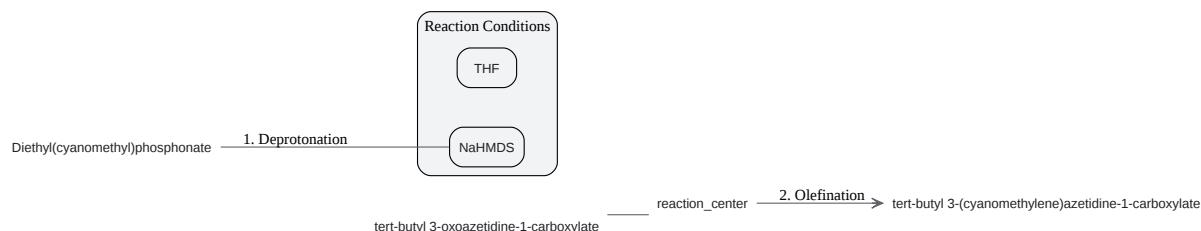
The HWE reaction offers a reliable method for the stereoselective synthesis of alkenes. The use of a strong, non-nucleophilic base like NaHMDS is crucial for the efficient deprotonation of the phosphonate ester, leading to the formation of a stabilized carbanion. This carbanion then reacts with a ketone to form the desired alkene intermediate. While other bases such as

sodium hydride (NaH) have been reported to provide high yields (84%) for this specific transformation, NaHMDS offers advantages in terms of solubility and handling in solution.[1]

Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Emmons reaction to produce a precursor to the key Baricitinib intermediate.

Reaction Scheme:



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Horner-Wadsworth-Emmons Olefination

Materials:

- Diethyl(cyanomethyl)phosphonate
- tert-butyl 3-oxoazetidine-1-carboxylate
- **Sodium bis(trimethylsilyl)amide** (NaHMDS) solution (e.g., 1.0 M in THF)
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of diethyl(cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF, add a 1.0 M solution of NaHMDS in THF (1.2 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting mixture at -78 °C for 30 minutes.
- Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Quantitative Data Summary:

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
Diethyl(cyanomethyl)phosphonate	177.14	1.2	N/A
tert-butyl 3-oxoazetidine-1-carboxylate	171.19	1.0	N/A
NaHMDS	183.37	1.2	N/A
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate	194.23	-	~80-90

Enolate Formation in the Synthesis of a Doravirine Intermediate

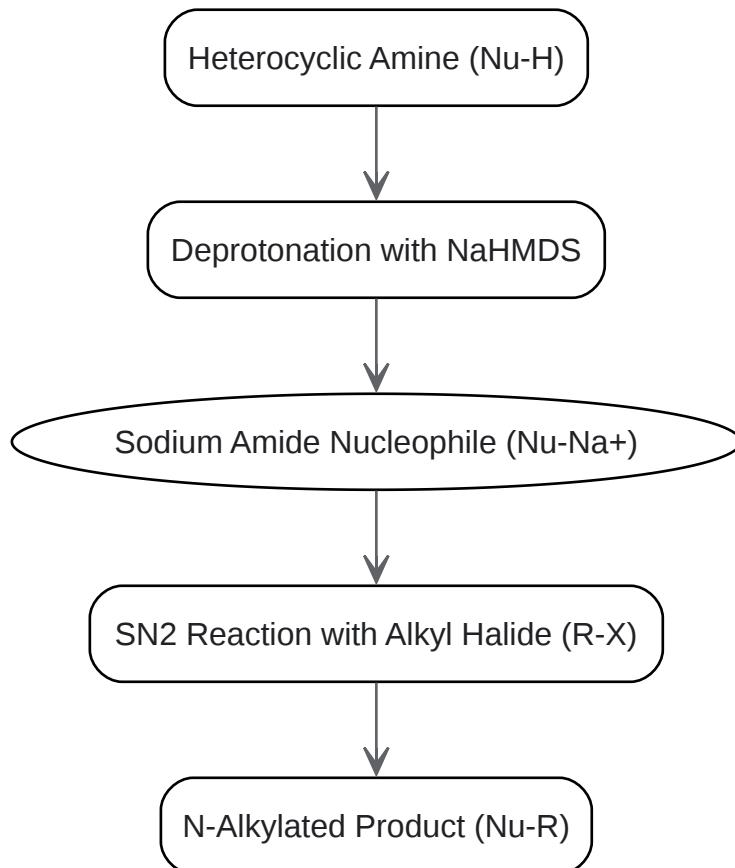
The synthesis of the pyridone core of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), involves the formation of carbon-carbon bonds where enolate chemistry plays a crucial role. NaHMDS is an excellent choice of base for generating the required enolates from ketone or ester precursors.

Application Notes:

The deprotonation of ketones and esters with NaHMDS provides a clean and efficient way to generate enolates.^{[2][3][4]} The bulky nature of the bis(trimethylsilyl)amide ligand minimizes nucleophilic attack on the carbonyl group, favoring proton abstraction.^[3] The resulting sodium enolate can then participate in various C-C bond-forming reactions, such as aldol additions or alkylations, which are fundamental to building the complex pyridone structure of Doravirine.^[2]
^[4]

General Experimental Protocol: NaHMDS-mediated Enolate Formation and Alkylation

Workflow for Enolate Formation and Alkylation:



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